Methanesulfonamide, N-(2,6-dinitro-4-trifluoromethylphenyl)-
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Overview
Description
Methanesulfonamide, N-(2,6-dinitro-4-trifluoromethylphenyl)- is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of methanesulfonamide and a dinitro-trifluoromethylphenyl group, which contribute to its reactivity and functionality in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(2,6-dinitro-4-trifluoromethylphenyl)- typically involves the nitration of a trifluoromethylphenyl precursor followed by sulfonamide formation. The nitration process requires the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled temperature conditions to introduce nitro groups at the desired positions on the aromatic ring . The subsequent formation of the sulfonamide involves the reaction of the nitrated compound with methanesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(2,6-dinitro-4-trifluoromethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Methanesulfonamide, N-(2,6-dinitro-4-trifluoromethylphenyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(2,6-dinitro-4-trifluoromethylphenyl)- involves its interaction with molecular targets through its nitro and sulfonamide groups. These functional groups can participate in various chemical reactions, including hydrogen bonding, nucleophilic attack, and electrophilic substitution, which contribute to its biological and chemical activity . The compound can interact with enzymes, proteins, and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler compound with similar sulfonamide functionality but lacking the nitro and trifluoromethyl groups.
N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide: A structurally similar compound with phenoxy substitution instead of trifluoromethyl.
Uniqueness
The trifluoromethyl group imparts additional stability and lipophilicity, making it a valuable compound in various chemical and biological studies .
Properties
CAS No. |
57840-80-9 |
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Molecular Formula |
C8H6F3N3O6S |
Molecular Weight |
329.21 g/mol |
IUPAC Name |
N-[2,6-dinitro-4-(trifluoromethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H6F3N3O6S/c1-21(19,20)12-7-5(13(15)16)2-4(8(9,10)11)3-6(7)14(17)18/h2-3,12H,1H3 |
InChI Key |
JGXUHUJGYWAUGQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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